TI17 vs. DCZ0415: Synergistic Anti-Proliferative Effect in Clear Cell Renal Cell Carcinoma
Combining TI17 with DCZ0415 produces a synergistic inhibitory effect on clear cell renal cell carcinoma (ccRCC) cells, an effect that cannot be achieved with either agent alone at the same concentration [1]. This synergy is underpinned by their complementary binding modes: DCZ0415 forms a hydrogen bond with TRIP13 residue ARG-389, whereas TI17 interacts hydrophobically with VAL-140, enabling dual-site inhibition [1].
| Evidence Dimension | Synergistic anti-proliferation effect |
|---|---|
| Target Compound Data | TI17 combined with DCZ0415 induced synergistic inhibition in ccRCC cells [1] |
| Comparator Or Baseline | DCZ0415 or TI17 single-agent treatment at equivalent doses |
| Quantified Difference | Qualitative synergy observed; specific combination index (CI) not reported in abstract |
| Conditions | In vitro ccRCC cell models |
Why This Matters
This demonstrates TI17's unique mechanistic utility in combination therapy strategies, a feature absent from single-agent applications of its comparators.
- [1] The oncogenic role of TRIP13 in clear cell renal cell carcinoma and the synergistic inhibitory effect of combined DCZ0415 and TI17 therapy. Gene Reports. 2025. View Source
